4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazolidine. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline: A closely related compound with similar structural features.
1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles: Compounds with similar pharmacological profiles.
Uniqueness
4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline is unique due to its specific combination of quinoline and pyrazolidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18N4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]quinoline |
InChI |
InChI=1S/C18H18N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-10,15,18,20,22H,11H2,1H3 |
InChI Key |
XOWNVBZWYIEJID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2C(CNN2)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.